1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a methylpropyl group attached to the triazole ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide and a triazole intermediate.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using an appropriate alkyl halide and a triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methylpropyl group, which may affect its chemical and biological properties.
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole: Lacks the carboxylic acid group, which may influence its reactivity and solubility.
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-methyl ester:
Uniqueness
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the combination of its methoxyphenyl, methylpropyl, and carboxylic acid groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)7-12-15-13(14(18)19)16-17(12)10-5-4-6-11(8-10)20-3/h4-6,8-9H,7H2,1-3H3,(H,18,19) |
InChI Key |
MLDCRUMWCNRWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
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